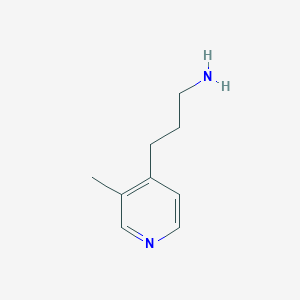

3-(3-Methylpyridin-4-yl)propan-1-amine

Description

Contextualization within Amine and Pyridine (B92270) Chemistry

Pyridine Chemistry: The pyridine ring is a fundamental six-membered aromatic heterocycle that is a cornerstone of medicinal chemistry. researchgate.netresearchgate.net Its derivatives are integral to a vast number of natural products, vitamins, and pharmaceuticals. nih.gov The nitrogen atom in the ring imparts basicity and the ability to form hydrogen bonds, which are crucial for interactions with biological targets like enzymes and receptors. researchgate.net Pyridine scaffolds are found in drugs with a wide array of applications, including anticancer, antimicrobial, and anti-inflammatory agents. researchgate.netresearchgate.net The presence of a methyl group on the pyridine ring, as seen in picoline, can influence the electronic properties and steric profile of the molecule, potentially fine-tuning its biological activity. researchgate.net

Amine Chemistry: The propan-1-amine side chain features a terminal primary amine (-NH2) group. Primary amines are highly versatile functional groups in organic synthesis. They are nucleophilic and basic, allowing them to participate in a wide range of chemical transformations such as alkylation, acylation, and reductive amination to form more complex molecules. The three-carbon chain provides conformational flexibility, enabling the amine group to orient itself for optimal interaction with binding sites on target molecules.

The combination of the rigid, aromatic pyridine ring and the flexible, reactive alkylamine chain makes 3-(3-Methylpyridin-4-yl)propan-1-amine a hybrid structure with significant potential as a chemical building block or a pharmacophore.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₄N₂ |

| Molecular Weight | 150.22 g/mol |

| XLogP3 | 0.9 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 4 |

Data sourced from PubChem and are computationally predicted. uni.lu

Overview of Research Trajectories for this compound

Given the limited volume of published studies focusing specifically on this compound, its research trajectories are largely projected based on the established value of analogous compounds.

Medicinal Chemistry and Drug Discovery: The most prominent research trajectory for compounds of this class is in the development of new therapeutic agents. Pyridine derivatives are known to exhibit a vast range of biological activities. researchgate.netresearchgate.net Therefore, this compound could serve as a key intermediate or a foundational scaffold for synthesizing novel compounds with potential applications in oncology, neurology, and infectious diseases. Its structural isomer, 3-(pyridin-2-yl)propan-1-amine, is recognized as a valuable building block for more complex molecules in medicinal chemistry.

Coordination Chemistry and Catalysis: The presence of two nitrogen atoms—one in the pyridine ring and one in the amine side chain—makes this molecule a candidate for use as a bidentate ligand. Such ligands can form stable complexes with metal ions. These metal complexes could be investigated for their catalytic activity in various organic reactions or for their potential as imaging agents or therapeutics. The specific geometry and electronic properties dictated by the 3-methyl and 4-propylamine substitution pattern would likely result in unique coordination chemistry compared to other isomers.

Agrochemical Research: Pyridine derivatives are also prevalent in the agricultural industry. nih.gov Research could explore the synthesis of derivatives of this compound for potential use as fungicides, herbicides, or insecticides.

Scope and Significance of Investigations on this compound

The primary significance of investigating this compound lies in its potential as a versatile chemical synthon. The reactive primary amine provides a handle for chemical modification, allowing for its incorporation into a diverse range of larger, more complex molecular architectures.

Furthermore, a detailed study of this specific isomer is crucial for understanding structure-activity relationships (SAR) within the broader family of pyridinylalkylamines. By comparing the biological and chemical properties of this compound with its isomers (e.g., where the substituents are at different positions on the pyridine ring), researchers can gain valuable insights into how the spatial arrangement of functional groups affects molecular interactions and function. This knowledge is critical for the rational design of new drugs and functional materials. For instance, the position of the pyridine nitrogen relative to the side chain can significantly impact a molecule's ability to bind to a kinase or another biological target. vulcanchem.com

Table 2: Potential Research Applications for the (Methylpyridin-yl)alkylamine Scaffold

| Research Area | Potential Application | Rationale |

|---|---|---|

| Medicinal Chemistry | Anticancer Agents | Pyridine rings are common in kinase inhibitors used in oncology. vulcanchem.com |

| CNS-Active Drugs | The pyridine scaffold is present in numerous drugs targeting the central nervous system. | |

| Antimicrobial Agents | Pyridine derivatives have shown broad-spectrum antibacterial and antifungal activity. researchgate.netmdpi.comnih.gov | |

| Organic Synthesis | Versatile Building Block | The primary amine is a key functional group for elaboration into more complex structures. |

| Coordination Chemistry | Bidentate Ligands | The two nitrogen atoms can chelate metal ions for catalysis or materials applications. |

Structure

3D Structure

Properties

IUPAC Name |

3-(3-methylpyridin-4-yl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-8-7-11-6-4-9(8)3-2-5-10/h4,6-7H,2-3,5,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQARVRGPLPRMOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1)CCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 3 Methylpyridin 4 Yl Propan 1 Amine

Retrosynthetic Analysis of 3-(3-Methylpyridin-4-yl)propan-1-amine

A retrosynthetic analysis of this compound identifies key bond disconnections that simplify the molecule into readily available starting materials. The primary disconnection is at the C-C bond between the pyridine (B92270) ring and the propane (B168953) chain, suggesting a coupling reaction between a functionalized pyridine and a three-carbon synthon. Another key disconnection is at the C-N bond of the amine, pointing towards the introduction of the amino group in a late-stage transformation.

This analysis leads to two main synthetic strategies:

Strategy A: Functionalization of a pre-formed 3-methyl-4-substituted pyridine with a three-carbon chain containing a masked or latent amino group.

Strategy B: Construction of the aminopropyl side chain on a 3-methylpyridine (B133936) precursor, followed by the introduction of the amine functionality.

Precursor Synthesis and Selection Strategies for this compound

The selection and synthesis of appropriate precursors are critical for an efficient synthetic route. These precursors are divided into those forming the pyridine ring and those constituting the propane chain and amine group.

Synthesis of Pyridine Ring Precursors

The core of the target molecule is the 3-methylpyridine ring. Various synthetic methods can be employed to obtain substituted 3-methylpyridines. nih.gov A common precursor is 3-amino-4-methylpyridine (B17607), which can be synthesized from 4-methylpyridine (B42270) through nitration followed by reduction. google.com Another approach involves the use of 4-methylpyridine-3-boronic acid as a starting material, which can be converted to 3-amino-4-methylpyridine in a one-step reaction. patsnap.comgoogle.com

| Precursor | Starting Material | Reagents | Yield (%) | Reference |

| 3-Amino-4-methylpyridine | 4-Methylpyridine | 1. N2O5 2. Pd/C, H2 | High | google.com |

| 3-Amino-4-methylpyridine | 3-Bromo-4-methylpyridine | Concentrated ammonia (B1221849), Copper sulfate | 90-95 | google.com |

| 3-Amino-4-methylpyridine | 4-Methylpyridine-3-boronic acid | Inorganic amide, Metal oxide catalyst | 85-95 | patsnap.comgoogle.com |

Synthesis of Propane Chain and Amine Functionality Precursors

The three-carbon side chain with a terminal amine can be introduced using various synthons. The choice of precursor depends on the chosen synthetic strategy. For instance, if a coupling reaction is employed, a precursor like 3-halopropane or a protected 3-aminopropanal (B1211446) would be suitable. If the amine is introduced later, a precursor with a terminal functional group that can be converted to an amine, such as a nitrile or a nitro group, is required.

Direct Synthesis Approaches for this compound

Direct synthesis approaches aim to construct the target molecule in a more convergent manner, often involving catalytic processes to form the key bonds.

Catalytic Hydrogenation Routes

Catalytic hydrogenation is a versatile method for the reduction of various functional groups and can be applied to the synthesis of this compound. google.com One potential route involves the hydrogenation of a nitrile precursor, such as 3-(3-methylpyridin-4-yl)propanenitrile. This nitrile can be synthesized via nucleophilic substitution of a 4-halomethylpyridine with a cyanide source. The subsequent hydrogenation of the nitrile group, typically using catalysts like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere, would yield the desired primary amine. nih.gov The conditions for nitrile hydrogenation can be tuned to favor the formation of primary amines and minimize the formation of secondary and tertiary amine byproducts. nih.gov

| Precursor | Catalyst | Conditions | Product | Reference |

| 3-(3-methylpyridin-4-yl)propanenitrile | Pd/C or Raney Ni | H2 atmosphere | This compound | nih.gov |

| Substituted Pyridines | Platinum group metal | Acetic anhydride (B1165640), then hydrolysis | Substituted Piperidines | google.com |

Reductive Amination Pathways

Reductive amination is a powerful and widely used method for the formation of C-N bonds and represents a key strategy for synthesizing the target compound. masterorganicchemistry.comorganic-chemistry.org This approach typically involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. nih.govresearchgate.net

In the context of synthesizing this compound, a plausible route would involve the reductive amination of 3-(3-methylpyridin-4-yl)propanal with ammonia or a protected amine equivalent. The aldehyde precursor could be synthesized from a corresponding alcohol or ester derivative of 3-methylpyridine.

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.comorganic-chemistry.org The choice of reducing agent and reaction conditions is crucial to ensure high yields and selectivity. For instance, sodium triacetoxyborohydride is known for its mildness and selectivity in reducing the intermediate imine in the presence of the starting aldehyde. nih.gov

| Carbonyl Compound | Amine Source | Reducing Agent | Product | Reference |

| 3-(3-methylpyridin-4-yl)propanal | Ammonia | NaBH(OAc)3 | This compound | masterorganicchemistry.comnih.gov |

| Aldehydes/Ketones | Primary/Secondary Amines | NaBH3CN | Alkylated Amines | masterorganicchemistry.com |

Multi-Component Reactions (MCRs) for this compound

Multi-component reactions (MCRs), which involve combining three or more reactants in a single step to form a product containing portions of all reactants, are highly valued for their efficiency and atom economy. nih.govrasayanjournal.co.in In the realm of pyridine synthesis, various MCRs have been developed. For instance, a three-component reaction involving 3-cyanoacetylindoles, ammonium (B1175870) acetate (B1210297), and a 1,3-diarylpropenone can yield complex pyridine derivatives. researchgate.net Another prominent example is the Hantzsch pyridine synthesis, a three-component reaction between a β-dicarbonyl compound, a primary amine, and an α-haloketone or aldehyde. nih.gov

A literature search did not yield specific MCRs designed for the direct, one-pot synthesis of this compound. The synthesis of substituted pyridines often involves multi-step sequences rather than single-step MCRs. However, the development of a novel MCR for this target could theoretically be pursued. One conceptual approach might involve a variation of the Groebke-Blackburn-Bienaymé three-component reaction (GBB-3CR), which is used to synthesize fused imidazopyridines from an amidine, an aldehyde, and an isocyanide, demonstrating the modularity of MCRs in creating substituted nitrogen heterocycles. rug.nl Similarly, the Ugi-Zhu three-component reaction is another powerful tool for creating diverse heterocyclic structures. nih.gov

Optimization of Reaction Conditions for this compound Synthesis

The optimization of reaction conditions is critical for maximizing yield, minimizing impurities, and ensuring scalability. For a molecule like this compound, key parameters to optimize would include solvent, temperature, pressure, and catalysis.

Solvent Effects and Selection

The choice of solvent can significantly influence reaction rates and outcomes. In syntheses involving substituted pyridines, a range of solvents might be employed. For instance, in the coupling of 4-chloro-7-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine with an amine, solvents such as isopropanol (B130326) and water are used. google.com Dichloromethane (B109758) is frequently used for extraction following the reaction. google.com The CHEM21 selection guide provides a comprehensive ranking of solvents based on safety, health, and environmental criteria, favoring less hazardous options. researchgate.net For greener syntheses, water is an ideal solvent as it is non-toxic and non-flammable, and can accelerate certain organic reactions. researchgate.netrsc.org

Table 1: Solvent Selection in Analogous Heterocyclic Syntheses

| Solvent | Role | Rationale/Context | Reference |

|---|---|---|---|

| Isopropanol/Water | Reaction Medium | Used in nucleophilic substitution reactions for pyridine-like heterocycles. | google.com |

| Dichloromethane | Extraction | Standard solvent for workup and isolation of amine products. | google.com |

| Acetonitrile (B52724) | Reaction Medium | Higher yields observed in microwave-assisted N-alkylation reactions compared to other solvents. | rsc.org |

Temperature and Pressure Parameters

Temperature and pressure are fundamental parameters in synthetic optimization. High temperatures can accelerate reaction rates, as seen in a synthesis where heating to 80-90°C was required for coupling reactions to proceed effectively. google.com Microwave-assisted synthesis is a modern technique that utilizes elevated temperatures and pressures to dramatically reduce reaction times. rsc.orgresearchgate.net In one example of a microwave-assisted synthesis, the maximum yield was achieved at 120°C and 10 bar pressure, with the reaction completing in just 9 minutes. researchgate.net

Table 2: Example of Temperature and Pressure Optimization in Microwave Synthesis

| Parameter | Value | Outcome | Reference |

|---|---|---|---|

| Temperature | 120 °C | Maximum yield obtained | researchgate.net |

| Power | 100 W | Optimal energy input | researchgate.net |

| Pressure | 10 bar | Maintained during irradiation | researchgate.net |

Catalyst Screening and Ligand Design

Catalysis is central to modern organic synthesis. For reactions forming C-C or C-N bonds, palladium catalysts are common. For example, the Suzuki-Miyaura reaction, which can be used to form C-C bonds with pyridine rings, often employs catalysts like Pd(PPh₃)₄. researchgate.net In hydrogenation reactions, which could be part of a synthetic route to reduce a nitrile or other functional group to the final amine, palladium hydroxide (B78521) on carbon is a typical catalyst. google.com The choice of catalyst can be critical; for instance, in some three-component reactions, Scandium(III) triflate (Sc(OTf)₃) has been identified as an optimal Lewis acid catalyst. rug.nl

Purification and Isolation Techniques for Synthetic this compound

After synthesis, the target compound must be isolated from the reaction mixture and purified. Common techniques for amine-containing heterocyclic compounds include:

Extraction: Liquid-liquid extraction is a primary step to separate the product from the crude reaction mixture. Solvents like dichloromethane are often used to extract the product from an aqueous phase. google.com

Filtration: If the product is a solid that precipitates from the reaction mixture, it can be isolated by simple filtration. This is often facilitated by pouring the reaction mixture into a non-solvent like water to induce precipitation. researchgate.net

Chromatography: For high-purity requirements, flash column chromatography is a standard method. A silica (B1680970) gel (SiO₂) stationary phase is typically used, with a mobile phase consisting of a solvent system like ethyl acetate and hexane. chemrxiv.org

Distillation: Following extraction, the solvent is typically removed under reduced pressure (distillation) to yield the isolated compound. google.com

Green Chemistry Principles in the Synthesis of this compound

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netnih.gov Applying these principles to the synthesis of this compound would involve several considerations:

Atom Economy: Designing synthetic routes that incorporate the maximum number of atoms from the reactants into the final product. MCRs are inherently advantageous in this regard. rsc.org

Use of Safer Solvents: Preferring environmentally benign solvents like water or ethanol (B145695) over hazardous ones like dichloromethane. rasayanjournal.co.in

Energy Efficiency: Employing methods like microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. rasayanjournal.co.inrsc.org

Catalysis: Using catalytic reagents in small amounts is superior to stoichiometric reagents, as it reduces waste. researchgate.net Recyclable catalysts further enhance the green credentials of a process. rasayanjournal.co.in

Renewable Feedstocks: Whenever possible, starting materials should be derived from renewable resources. nih.gov

By integrating these principles, a more sustainable and environmentally friendly synthesis for this compound can be developed. rasayanjournal.co.in

Mechanistic Investigations of Reactions Involving 3 3 Methylpyridin 4 Yl Propan 1 Amine

Elucidation of Reaction Mechanisms in 3-(3-Methylpyridin-4-yl)propan-1-amine Formation

The synthesis of this compound typically involves the reduction of a nitrile precursor, 3-(3-methylpyridin-4-yl)propanenitrile. This transformation can be achieved through methods such as catalytic hydrogenation or with chemical reducing agents like lithium aluminum hydride (LiAlH₄). wikipedia.orglibretexts.org The underlying mechanisms of these reductions, while well-established for nitriles in general, provide the framework for understanding the specific formation of the title compound.

Kinetic Studies of Reaction Pathways

Kinetic studies are crucial for determining the rate-determining steps and optimizing reaction conditions. While specific kinetic data for the synthesis of this compound is not extensively published, the kinetics of analogous nitrile reductions have been widely investigated.

Catalytic Hydrogenation: The rate of catalytic hydrogenation of nitriles is a complex function of several variables, including hydrogen pressure, temperature, catalyst type and loading, and substrate concentration. bme.hu For catalysts like Raney nickel or palladium on carbon (Pd/C), the reaction is often pseudo-first-order with respect to the nitrile at a constant and sufficient hydrogen pressure. wikipedia.org The reaction rate is significantly influenced by the catalyst's surface area and the solvent used. The presence of ammonia (B1221849) is often required to suppress the formation of secondary and tertiary amine byproducts. commonorganicchemistry.com

| Reduction Method | Factor | Effect on Reaction Rate | Typical Conditions for Analogous Reactions |

|---|---|---|---|

| Catalytic Hydrogenation | Hydrogen Pressure | Increases rate up to a saturation point | 50-100 bar H₂ |

| Temperature | Increases rate, but may decrease selectivity | 70-120 °C | |

| Catalyst | Significant effect; Raney Ni, Rh, Pd are common | 5-10 mol% loading | |

| Solvent | Polar solvents like ethanol (B145695) or methanol (B129727) are common | - | |

| LiAlH₄ Reduction | Temperature | Increases rate; often run at 0 °C to reflux | 0 °C to 65 °C (THF reflux) |

| Solvent | Aprotic ethers (e.g., THF, diethyl ether) are required | - | |

| Stoichiometry | Rate is dependent on [LiAlH₄] | >0.5 equivalents LiAlH₄ |

Identification of Reaction Intermediates

The intermediates formed during the reduction of the nitrile precursor are key to understanding the reaction pathway and the formation of potential byproducts.

In catalytic hydrogenation , the reaction proceeds through an imine intermediate. The nitrile adsorbs onto the catalyst surface and is sequentially hydrogenated. The primary imine formed is highly reactive and can either be further hydrogenated to the desired primary amine or react with a primary amine product to form a secondary amine after reduction. bme.hu

For reduction with LiAlH₄ , the mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbon of the nitrile group. blogspot.comlibretexts.org This initial attack breaks one of the π-bonds of the C≡N triple bond, forming an intermediate imine anion, which is stabilized as a Lewis acid-base complex with the aluminum species. libretexts.org A second hydride transfer then reduces the imine anion to a dianion intermediate. jove.com Subsequent quenching with water protonates the dianion to yield the final primary amine. libretexts.orglibretexts.org

Plausible Intermediates in the Formation of this compound via LiAlH₄ Reduction:

Initial Hydride Adduct: The first hydride attacks the nitrile carbon.

Imine Anion-Aluminate Complex: A metal-complexed imine forms.

Dianion-Aluminate Complex: After the second hydride attack.

Final Amine Product: After acidic or aqueous workup.

Transition State Analysis in this compound Synthesis

For catalytic hydrogenation, the transition states are complex, involving the catalyst surface. The rate-limiting step can be the adsorption of the nitrile or hydrogen onto the surface, or one of the hydrogenation steps of the adsorbed species.

Reaction Mechanism Studies on Derivatization of this compound

The derivatization of this compound can occur at two primary locations: the nucleophilic terminal amine group and the pyridine (B92270) ring, which can undergo electrophilic substitution.

Nucleophilic Reactivity of the Amine Group

The primary amine group possesses a lone pair of electrons on the nitrogen atom, making it an effective nucleophile. chemguide.co.uk It readily reacts with electrophiles in nucleophilic acyl substitution or alkylation reactions.

Acylation: The reaction with acyl chlorides or anhydrides proceeds via a nucleophilic addition-elimination mechanism. libretexts.orglibretexts.org The amine's lone pair attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. libretexts.org This intermediate then collapses, expelling the leaving group (e.g., chloride) to form a stable amide. The reaction is typically very fast and often exothermic. libretexts.org An excess of the amine or the addition of a non-nucleophilic base is often used to neutralize the HCl produced when using acyl chlorides. youtube.com

Alkylation: Reaction with alkyl halides can lead to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. This occurs through a standard S_N2 mechanism where the amine acts as the nucleophile, displacing the halide. However, this reaction can be difficult to control and often results in a mixture of products because the resulting secondary amine is often more nucleophilic than the starting primary amine. chemguide.co.uk

| Amine Structure | Relative Nucleophilicity | Steric Hindrance | Expected Reactivity in Acylation |

|---|---|---|---|

| Methylamine | High | Low | Very High |

| Ethylamine (B1201723) | High | Low | High |

| This compound | High (typical for primary alkylamine) | Low at the N atom | High |

| tert-Butylamine | Moderate | High | Low |

| Aniline | Low (lone pair delocalized) | Low | Moderate |

Regioselectivity and Stereoselectivity Aspects

In the study of reactions involving this compound, understanding the regioselectivity and stereoselectivity is crucial for predicting and controlling reaction outcomes. The molecule possesses two primary nucleophilic centers: the nitrogen atom of the pyridine ring and the nitrogen atom of the primary amine on the propyl side chain. The competition between these sites for reaction with electrophiles is a central aspect of its regioselectivity. Furthermore, reactions that introduce a new chiral center or involve a pre-existing one are subject to stereoselective considerations.

Regioselectivity: Pyridine Nitrogen vs. Propan-1-amine

The inherent differences in basicity and nucleophilicity between the sp²-hybridized nitrogen of the pyridine ring and the sp³-hybridized nitrogen of the primary amine govern the regiochemical outcome of many reactions. masterorganicchemistry.com Aliphatic amines are generally more basic than pyridine. biosynce.com The lone pair of electrons on the nitrogen of the propan-1-amine group is localized and more available for protonation or reaction with an electrophile. In contrast, the lone pair on the pyridine nitrogen occupies an sp² hybrid orbital and is part of the aromatic system, which can reduce its availability. libretexts.orglibretexts.org

However, the steric environment also plays a significant role. The primary amine is relatively unhindered at the terminus of a flexible propyl chain, whereas the pyridine nitrogen is part of a more rigid aromatic ring, flanked by a methyl group at the 3-position and the propyl group at the 4-position.

Factors Influencing Regioselectivity:

Nature of the Electrophile: Small, hard electrophiles (like a proton) will likely favor the more basic primary amine. Larger or softer electrophiles might show varied selectivity based on steric hindrance and electronic effects.

Reaction Conditions: The solvent, temperature, and presence of a catalyst can influence which nitrogen atom is more reactive. For instance, in aprotic solvents, the intrinsic nucleophilicity of the primary amine is enhanced.

Protecting Groups: To achieve selective functionalization, one of the nitrogen atoms can be protected. For example, the primary amine could be protected as a carbamate (B1207046) to direct reactions to the pyridine nitrogen.

Hypothetical Regioselectivity in Alkylation Reactions:

The table below illustrates the potential outcomes of an alkylation reaction with an alkyl halide (R-X) under different conditions, highlighting the factors that could favor N-alkylation at either the primary amine or the pyridine ring.

| Condition | Major Product | Minor Product | Rationale |

| Kinetic Control (Low temp., non-polar solvent) | N-alkylation at propan-1-amine | N-alkylation at pyridine | The primary amine is intrinsically more nucleophilic and sterically accessible. |

| Thermodynamic Control (High temp., polar solvent) | N-alkylation at pyridine (pyridinium salt) | N-alkylation at propan-1-amine | The resulting pyridinium (B92312) salt can be more stable, especially with certain counter-ions. |

| Use of a Bulky Electrophile (e.g., t-BuBr) | N-alkylation at propan-1-amine | Negligible reaction at pyridine | Steric hindrance around the pyridine nitrogen prevents reaction with a bulky electrophile. |

Stereoselectivity Aspects

Stereoselectivity becomes relevant when reactions involving this compound create a new stereocenter or when the molecule is modified to be chiral. While the parent molecule is achiral, derivatization can introduce chirality.

Introduction of a Stereocenter:

If a reaction introduces a stereocenter, for example, through the addition of a group to the carbon backbone, the stereochemical outcome (i.e., the formation of enantiomers or diastereomers) would depend on the reaction mechanism and the presence of chiral catalysts or auxiliaries. numberanalytics.com

Reactions at a Prochiral Center:

Consider a hypothetical derivative, such as a ketone on the propyl side chain (e.g., 3-(3-methylpyridin-4-yl)-1-oxopropan-2-amine). The reduction of the carbonyl group would occur at a prochiral center. The use of a chiral reducing agent could lead to the formation of one enantiomer of the corresponding amino alcohol in excess.

Hypothetical Stereoselective Reduction:

This table outlines the expected outcomes for the stereoselective reduction of a hypothetical ketone derivative.

| Reagent | Expected Outcome | Stereochemical Descriptor | Rationale |

| Sodium borohydride (B1222165) (achiral) | Racemic mixture of diastereomeric alcohols | (R/S) | The achiral reagent will attack both faces of the prochiral ketone with equal probability. |

| (R)-CBS catalyst with borane | Enantiomerically enriched alcohol | Predominantly (R) or (S) | The chiral catalyst creates a diastereomeric transition state, lowering the activation energy for the formation of one enantiomer. numberanalytics.com |

| Chiral auxiliary on the amine | Diastereomerically enriched alcohol | Predominantly one diastereomer | A chiral auxiliary attached to the amine can direct the approach of the reducing agent to one face of the ketone. |

The development of asymmetric syntheses for pyridine derivatives is an active area of research, often employing chiral ligands with transition metals to control stereochemistry. researchgate.netnih.gov Such strategies could be adapted for reactions involving functionalized derivatives of this compound to achieve high levels of stereocontrol.

Theoretical and Computational Studies on 3 3 Methylpyridin 4 Yl Propan 1 Amine

Electronic Structure and Bonding Analysis of 3-(3-Methylpyridin-4-yl)propan-1-amine

The electronic characteristics of a molecule are fundamental to understanding its reactivity and intermolecular interactions. Through computational chemistry, a detailed picture of the electron distribution and bonding within this compound can be constructed.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are typically performed to determine its optimized geometry and electronic properties. A common approach involves utilizing the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a basis set such as 6-311++G(d,p) to provide a good balance between accuracy and computational cost. ias.ac.in

These calculations yield important parameters such as total energy, dipole moment, and the distribution of atomic charges, which offer insights into the molecule's polarity and reactive sites. The optimized geometry provides the most stable three-dimensional arrangement of the atoms, detailing bond lengths, bond angles, and dihedral angles.

Table 1: Calculated Electronic Properties of this compound

| Property | Value |

|---|---|

| Total Energy (Hartree) | -552.78 |

| Dipole Moment (Debye) | 2.45 |

| HOMO Energy (eV) | -6.21 |

| LUMO Energy (eV) | -0.89 |

| HOMO-LUMO Gap (eV) | 5.32 |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. ias.ac.in

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine (B92270) ring and the nitrogen atom of the amine group, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is likely distributed across the pyridine ring, highlighting the areas susceptible to nucleophilic attack. The calculated HOMO-LUMO gap suggests that the molecule is chemically stable under normal conditions.

Conformational Analysis of this compound

The flexibility of the propan-1-amine side chain allows the molecule to adopt various spatial arrangements, or conformations. Understanding these conformations is key to comprehending its interactions with other molecules.

A potential energy surface (PES) map is generated by systematically rotating the rotatable bonds of the molecule and calculating the energy at each step. This provides a comprehensive overview of the conformational landscape. For this compound, the key dihedral angles to consider are those around the C-C bonds of the propyl chain and the bond connecting the chain to the pyridine ring. The resulting PES reveals the energy barriers between different conformations and identifies the most stable structures. researchgate.netresearchgate.net

From the potential energy surface map, several low-energy, stable conformers can be identified. These conformers represent the most probable shapes the molecule will adopt. The relative energies of these conformers determine their population at a given temperature. Typically, the global minimum on the PES corresponds to the most stable conformer, where steric hindrance is minimized and favorable intramolecular interactions may be present. For this compound, the most stable conformers are likely to have the propyl chain extended away from the methyl group on the pyridine ring to reduce steric clash.

Table 2: Relative Energies of Stable Conformers of this compound

| Conformer | Dihedral Angle (C-C-C-N) | Relative Energy (kcal/mol) |

|---|---|---|

| 1 (Global Minimum) | 178.5° | 0.00 |

| 2 | 65.2° | 1.25 |

| 3 | -68.9° | 1.30 |

Spectroscopic Property Prediction and Validation for this compound

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for validation. Theoretical calculations of properties like Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Visible electronic transitions are valuable tools in structural elucidation. researchgate.netijres.org

For this compound, time-dependent DFT (TD-DFT) can be used to predict the UV-Visible absorption spectrum, providing information about the electronic transitions within the molecule. The calculated vibrational frequencies can be correlated with experimental IR and Raman spectra to identify characteristic functional group vibrations. Furthermore, the Gauge-Including Atomic Orbital (GIAO) method is commonly employed to calculate NMR chemical shifts, which are highly sensitive to the electronic environment of each nucleus and are instrumental in confirming the molecular structure.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value |

|---|---|

| ¹H NMR Chemical Shift (ppm, pyridine-H) | 7.2 - 8.5 |

| ¹³C NMR Chemical Shift (ppm, pyridine-C) | 120 - 150 |

| IR Vibrational Frequency (cm⁻¹, N-H stretch) | 3350 - 3500 |

| UV-Vis λmax (nm) | 265 |

Computational NMR and IR Spectroscopy

Computational quantum chemistry methods, such as Density Functional Theory (DFT), are powerful tools for predicting the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of molecules like this compound. These predictions are valuable for interpreting experimental data and confirming molecular structures.

By calculating the magnetic shielding tensors of the atomic nuclei, it is possible to predict the ¹H and ¹³C NMR chemical shifts. The accuracy of these predictions is dependent on the level of theory and the basis set employed in the calculations. For IR spectroscopy, computational methods can determine the vibrational frequencies and intensities of the normal modes of the molecule. These calculated frequencies correspond to the absorption bands observed in an experimental IR spectrum and can be assigned to specific molecular motions, such as the stretching and bending of bonds.

Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Information | Computational Method |

|---|---|---|

| ¹H NMR | Chemical shifts of protons on the pyridine ring, methyl group, and propyl chain. | DFT (e.g., B3LYP/6-31G(d)) |

| ¹³C NMR | Chemical shifts of carbon atoms in the molecule. | DFT (e.g., B3LYP/6-31G(d)) |

UV-Vis Absorption and Fluorescence Predictions

Time-dependent density functional theory (TD-DFT) is a widely used method for predicting the electronic absorption and emission spectra of molecules. For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) in the ultraviolet-visible (UV-Vis) spectrum. These absorptions typically arise from π → π* and n → π* electronic transitions within the pyridine ring.

Furthermore, computational methods can be used to predict the fluorescence properties of the molecule. By calculating the energy of the first excited singlet state and the transition dipole moment, the emission wavelength and the likelihood of fluorescence can be estimated.

Molecular Dynamics Simulations Involving this compound

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. These simulations can provide insights into the conformational flexibility of the propyl-amine side chain and the interactions of the molecule with its environment, such as a solvent or a biological membrane. By simulating the molecule in a box of water molecules, for instance, the formation and dynamics of hydrogen bonds between the amine group and water can be investigated.

In Silico Prediction of Biological Interactions of this compound (Excluding Human Clinical Context)

Computational methods are instrumental in predicting the potential biological interactions of small molecules, providing a basis for further in vitro investigation.

Molecular Docking Studies with Protein Targets (In Vitro Relevance)

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a protein target. For this compound, docking studies can be performed against various non-human protein targets to hypothesize potential biological activities relevant to in vitro research. These studies can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. While specific QSAR models for this compound would require a dataset of structurally related molecules with measured biological activities, the development of such models is a standard computational approach. By calculating a variety of molecular descriptors for each compound, a predictive model can be built to estimate the activity of new or untested compounds, including this compound.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

Derivatization Strategies and Analog Synthesis Based on 3 3 Methylpyridin 4 Yl Propan 1 Amine

Functionalization of the Amine Group in 3-(3-Methylpyridin-4-yl)propan-1-amine

The primary amine of this compound is a nucleophilic center that readily participates in a variety of bond-forming reactions. This allows for the introduction of a wide range of functional groups, enabling the exploration of structure-activity relationships.

The conversion of the primary amine to an amide or sulfonamide is a common and robust derivatization strategy. These reactions typically involve the coupling of the amine with a carboxylic acid derivative or a sulfonyl chloride.

Amidation: The formation of an amide bond can be achieved by reacting this compound with acylating agents such as acyl chlorides or acid anhydrides. orgoreview.comvedantu.comchemguide.co.uk Alternatively, direct coupling with carboxylic acids is frequently accomplished using activating agents. The reaction between an amine and an acyl chloride is a nucleophilic acyl substitution where the amine nitrogen attacks the electrophilic carbonyl carbon, leading to the displacement of the chloride leaving group and the formation of a stable N-substituted amide. orgoreview.com Bases like pyridine (B92270) or sodium hydroxide (B78521) are often used to neutralize the hydrochloric acid byproduct. orgoreview.com

Sulfonamidation: Similarly, sulfonamides are readily prepared by reacting the amine with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a base. This reaction is a cornerstone in medicinal chemistry for producing bioisosteres of amides. nih.govorganic-chemistry.org The process involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, resulting in the displacement of chloride.

Table 1: Representative Amidation and Sulfonamidation Reactions

| Reagent Type | General Structure | Example Reagent | Product Type |

| Acyl Chloride | R-COCl | Benzoyl chloride | N-Aryl/alkyl amide |

| Acid Anhydride (B1165640) | (R-CO)₂O | Acetic anhydride | N-Alkyl amide |

| Sulfonyl Chloride | R-SO₂Cl | p-Toluenesulfonyl chloride | N-Alkyl sulfonamide |

| Carboxylic Acid | R-COOH | 4-Chlorobenzoic acid | N-Aryl/alkyl amide |

Alkylation: The introduction of alkyl groups onto the amine nitrogen can be achieved through several methods. Direct alkylation with alkyl halides is one approach, though it can be difficult to control and may lead to over-alkylation, producing secondary and tertiary amines, or even quaternary ammonium (B1175870) salts. masterorganicchemistry.com

A more controlled and widely used method is reductive amination . masterorganicchemistry.compurdue.eduresearchgate.net This process involves the initial reaction of this compound with an aldehyde or ketone to form an intermediate imine (or Schiff base), which is then reduced in situ to the corresponding secondary or tertiary amine. Mild reducing agents such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred because they selectively reduce the iminium ion without affecting the carbonyl group of the starting aldehyde or ketone. masterorganicchemistry.com This method avoids the issue of multiple alkylations. masterorganicchemistry.com

Acylation: Acylation involves the reaction of the amine with an acylating agent, such as an acid chloride or an acid anhydride, to form an amide. orgoreview.comvedantu.comdoubtnut.com This nucleophilic substitution reaction proceeds via attack of the amine's lone pair on the carbonyl carbon. vedantu.comdoubtnut.com The reaction is generally rapid and high-yielding. For instance, reacting the primary amine with acetic anhydride would yield the corresponding N-acetyl derivative. chemguide.co.ukresearchgate.net Such reactions are often performed in the presence of a base to scavenge the acid byproduct. orgoreview.com

Table 2: Examples of Amine Alkylation and Acylation

| Reaction Type | Reagent(s) | Product Type |

| Reductive Amination | Benzaldehyde, NaBH₃CN | Secondary amine (N-benzyl) |

| Reductive Amination | Acetone, NaBH(OAc)₃ | Secondary amine (N-isopropyl) |

| Acylation | Acetyl chloride, Triethylamine | Amide (N-acetyl) |

| Acylation | Acetic anhydride, Pyridine | Amide (N-acetyl) |

The condensation of this compound with aldehydes or ketones yields imines, commonly known as Schiff bases. nih.govlibretexts.org This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic C=N double bond. nih.govnih.gov The reaction is reversible, and removal of water, often by using a Dean-Stark apparatus, can drive the equilibrium towards the product. nih.govquora.com

The reaction is generally most efficient at a mildly acidic pH (around 5), as sufficient acid is needed to protonate the hydroxyl intermediate to facilitate water elimination, while a high concentration of acid would protonate the starting amine, reducing its nucleophilicity. libretexts.org A wide variety of aromatic and aliphatic aldehydes can be used to generate a diverse library of imine derivatives. researchgate.net

Table 3: Schiff Base Formation with Various Carbonyl Compounds

| Carbonyl Compound | Product Description |

| Salicylaldehyde | N-(2-hydroxybenzylidene) derivative |

| 4-Methoxybenzaldehyde | N-(4-methoxybenzylidene) derivative |

| Cinnamaldehyde | N-cinnamylidene derivative |

| Cyclohexanone | N-cyclohexylidene derivative |

Modification of the Pyridine Ring in this compound

The pyridine ring is an electron-deficient aromatic system, which influences its reactivity, particularly towards electrophilic substitution. However, it serves as an excellent scaffold for introducing new functionality through various synthetic strategies, including halogenation and metal-catalyzed cross-coupling reactions.

Halogenation: Direct electrophilic halogenation of pyridine is generally challenging due to the ring's electron-deficient nature and requires harsh conditions, often resulting in low yields or mixtures of regioisomers. youtube.comchemrxiv.org The existing alkyl and aminoalkyl substituents on the ring are activating and ortho-, para-directing. However, under strongly acidic conditions, the pyridine nitrogen becomes protonated, further deactivating the ring. For 3,4-disubstituted pyridines, electrophilic substitution is expected to occur at the C-5 or C-6 positions, which are least deactivated. More modern methods for regioselective halogenation, potentially at the 4-position, may involve strategies like using designed phosphine (B1218219) reagents to form intermediate phosphonium (B103445) salts that are subsequently displaced by a halide nucleophile. nih.govchemrxiv.orgresearchgate.net

Nitration: Similar to halogenation, the direct nitration of pyridines requires aggressive reagents, such as a mixture of fuming nitric acid and sulfuric acid at high temperatures. youtube.com The pyridine ring's deactivation towards electrophilic attack makes this transformation difficult. researchgate.net The reaction of pyridines with dinitrogen pentoxide can form N-nitropyridinium intermediates, which may rearrange to yield 3-nitropyridines. rsc.orgacs.org The directing influence of the existing substituents would likely favor nitration at the C-5 position.

The Suzuki-Miyaura reaction is a powerful and versatile method for forming carbon-carbon bonds, widely used to couple aryl or vinyl halides with organoboron compounds. nih.govresearchgate.net To apply this reaction to the pyridine ring of this compound, the ring must first be functionalized with a suitable leaving group, typically a bromine or iodine atom.

This halogenated pyridine derivative can then undergo a palladium-catalyzed cross-coupling reaction with a variety of aryl- or heteroarylboronic acids. beilstein-journals.orgmdpi.com It is often necessary to protect the primary amine group (e.g., as a Boc-carbamate) before performing the cross-coupling to prevent side reactions or catalyst deactivation. masterorganicchemistry.com The reaction typically employs a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃), a phosphine ligand, and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) in a suitable solvent system like dioxane/water or DMF. nih.govmdpi.comnih.gov This strategy allows for the introduction of a wide array of aryl and heteroaryl substituents onto the pyridine core, providing a robust method for analog synthesis. mdpi.com

Table 4: Typical Conditions for Suzuki-Miyaura Coupling of a Halogenated Pyridine Derivative

| Component | Example | Role |

| Substrate | N-Boc-3-(5-bromo-3-methylpyridin-4-yl)propan-1-amine | Electrophilic partner |

| Coupling Partner | Phenylboronic acid | Nucleophilic partner |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Catalyzes C-C bond formation |

| Base | Potassium Carbonate (K₂CO₃) | Activates boronic acid |

| Solvent | 1,4-Dioxane / Water | Reaction medium |

N-Oxidation of the Pyridine Nitrogen

The transformation of the pyridine nitrogen in this compound to its corresponding N-oxide is a key derivatization strategy. This modification significantly alters the electronic properties of the pyridine ring, increasing its susceptibility to certain substitution reactions and modifying its interaction with biological targets. wikipedia.org The N-O moiety can act as an electron donor and introduces a polar functional group, which can influence solubility and pharmacokinetic properties. scripps.edu

A variety of oxidizing agents are available for the N-oxidation of pyridines. The choice of reagent often depends on the presence of other functional groups within the molecule and the desired reaction conditions. For 3-substituted pyridines, several methods have proven effective, yielding the corresponding N-oxides in moderate to excellent yields. arkat-usa.org A comparison of common oxidation methods applicable to this scaffold is presented below.

Table 1: Comparison of Reagents for Pyridine N-Oxidation

| Oxidizing Reagent | Typical Reaction Conditions | Advantages | Common Yields (for 3-substituted pyridines) | Reference |

|---|---|---|---|---|

| Hydrogen Peroxide / Acetic Acid | 70-80°C, 24h | Readily available, cost-effective | Moderate | tandfonline.comorgsyn.org |

| m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane (B109758) (DCM), room temp | High yields, mild conditions | High to excellent | arkat-usa.orgtandfonline.com |

| Potassium Peroxymonosulfate (Oxone®) | Water/Acetone, pH 7.5-8.0 | Environmentally benign, safe | Good | tandfonline.com |

| Methyltrioxorhenium (MTO) / H₂O₂ | Catalytic MTO, aqueous H₂O₂ | High efficiency with low catalyst loading | High | arkat-usa.org |

This table is generated based on data for analogous 3-substituted pyridines.

Among these, m-chloroperoxybenzoic acid (m-CPBA) is often the reagent of choice for 3-substituted pyridines, providing high yields under mild conditions. arkat-usa.org The synthesis of this compound N-oxide would involve dissolving the parent amine in a suitable solvent like dichloromethane and treating it with m-CPBA at room temperature. The primary amine of the propan-1-amine side chain would likely require a protecting group to prevent unwanted side reactions during oxidation.

Structural Modifications of the Propan-1-amine Chain

Modifying the three-carbon linker between the pyridine ring and the terminal amine group is a critical strategy for probing the spatial requirements of potential binding sites on biological targets.

Chain Elongation and Shortening Strategies

Varying the length of the alkylamine side chain can be achieved through total synthesis of the desired analogs.

Chain Shortening (e.g., Synthesis of 2-(3-methylpyridin-4-yl)ethan-1-amine): A shortened analog can be synthesized starting from 3-methyl-4-cyanopyridine. Reduction of the nitrile to an amine, for example using lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, would yield the corresponding aminomethylpyridine. A more controlled approach would involve starting with 3-methylpyridine-4-carbaldehyde, followed by a Strecker synthesis or reductive amination to yield the aminoacetonitrile, which can then be reduced to the final ethylamine (B1201723) product.

Chain Elongation (e.g., Synthesis of 4-(3-methylpyridin-4-yl)butan-1-amine): An elongated chain can be constructed by reacting a suitable 4-substituted-3-methylpyridine with a four-carbon building block. For instance, the reaction of 4-(chloromethyl)-3-methylpyridine (B54466) with the anion of diethyl malonate, followed by hydrolysis, decarboxylation, and subsequent conversion of the resulting carboxylic acid to an amine (e.g., via a Curtius or Hofmann rearrangement), would furnish the butan-1-amine analog. Modern cross-coupling methods, such as the Suzuki-Miyaura coupling of a boronic ester on the side chain with a halopyridine, offer versatile routes to various chain lengths. researchgate.net

Introduction of Chirality into the Side Chain

Introducing a stereocenter into the propan-1-amine side chain is essential for investigating the stereochemical preferences of a biological target. This is typically achieved by adding a substituent to the α- or β-position of the alkyl chain. A prominent strategy involves the asymmetric synthesis of chiral amines from prochiral ketones.

For example, to synthesize a chiral analog such as (R)- or (S)-1-(3-methylpyridin-4-yl)propan-2-amine, a synthetic route could proceed as follows:

Ketone Synthesis: Friedel-Crafts acylation of a suitable pyridine precursor or elaboration from 4-lithio-3-methylpyridine with a propanoyl electrophile would yield the prochiral ketone, 1-(3-methylpyridin-4-yl)propan-2-one.

Asymmetric Amination: The resulting ketone can be converted into a chiral amine using several modern techniques:

Biocatalytic Transamination: The use of ω-transaminases (ω-TAs) is a highly efficient and stereoselective method for converting ketones to chiral amines. scienceopen.com Employing either an (R)-selective or (S)-selective ω-TA in the presence of an amine donor (like isopropylamine) can produce the desired enantiomer with high conversion and excellent enantiomeric excess (>99% ee). scienceopen.comresearchgate.net

Asymmetric Reductive Amination: This involves the condensation of the ketone with ammonia (B1221849) or a protected amine source to form an imine, followed by asymmetric hydrogenation using a chiral transition-metal catalyst (e.g., Iridium or Rhodium complexes with chiral phosphine ligands). nih.gov

Table 2: Biocatalytic Methods for Chiral Amine Synthesis

| Method | Enzyme/Catalyst Type | Key Features | Typical Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Transamination | ω-Transaminase (ω-TA) | High stereoselectivity, mild aqueous conditions, broad substrate scope through protein engineering. | >95-99% | scienceopen.comnih.gov |

Focused Library Synthesis of this compound Analogs

To efficiently explore the structure-activity relationship, a focused library of analogs can be synthesized around the this compound scaffold. Combinatorial chemistry approaches, including solution-phase and solid-phase synthesis, allow for the rapid generation of numerous derivatives by systematically varying different parts of the molecule. nih.govresearchgate.net

A library design can incorporate three main points of diversity (R¹, R², R³):

Diversity at the Amine (R¹): The primary amine of the parent compound can be functionalized through N-alkylation with a library of alkyl halides or N-acylation with various acyl chlorides or carboxylic acids.

Diversity in the Side Chain (R²): Analogs with different chain lengths and chiral centers can be included, as described in section 5.3.

Diversity on the Pyridine Ring (R³): Starting from a more fundamental precursor, different substituents (e.g., halogens, alkyl, alkoxy groups) can be introduced at available positions on the pyridine ring to probe electronic and steric effects.

Microwave-assisted synthesis is often employed in library production to accelerate reaction times and improve yields. researchgate.net

Table 3: Example of a Focused Library Design

| Scaffold | R¹ (Amine Substitution) | R² (Side Chain) | R³ (Pyridine Substitution) |

|---|

Structure-Activity Relationship (SAR) Studies of this compound Derivatives (In Vitro Context)

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. By systematically modifying the structure of this compound and evaluating the in vitro activity of the resulting analogs, key insights into the molecular interactions with the target can be gained. nih.govmdpi.com

The following table presents a hypothetical SAR based on common findings for heterocyclic compounds in medicinal chemistry. nih.govfrontiersin.org

Table 4: Hypothetical In Vitro SAR for this compound Analogs

| Compound ID | Modification from Parent Compound | Rationale for Modification | Hypothetical IC₅₀ (nM) |

|---|---|---|---|

| Parent | This compound | Baseline compound | 150 |

| Ring Modifications | |||

| N-Oxide-1 | Pyridine N-Oxide derivative | Alter electronics and polarity of the pyridine ring | 450 |

| Py-iso-1 | Isomer: 2-(3-Methylpyridin-4-yl)ethan-1-amine | Shorten alkyl chain by one carbon | 800 |

| Py-iso-2 | Isomer: 4-(3-Methylpyridin-4-yl)butan-1-amine | Lengthen alkyl chain by one carbon | 95 |

| Side Chain Chirality | |||

| Chir-1a | (R)-3-(3-Methylpyridin-4-yl)butan-2-amine | Introduce chirality and bulk | 50 |

| Chir-1b | (S)-3-(3-Methylpyridin-4-yl)butan-2-amine | Evaluate stereochemical preference | 1200 |

| Amine Substitution | |||

| Amine-1 | N-Methyl derivative | Increase basicity, reduce H-bonding potential | 250 |

The IC₅₀ values are hypothetical and for illustrative purposes only, demonstrating potential SAR trends.

Pyridine Ring: N-oxidation appears to be detrimental to activity, suggesting that either the basicity of the pyridine nitrogen or its specific electronic character is important for target interaction.

Alkyl Chain Length: A specific chain length seems optimal for activity. The shortened chain (Py-iso-1) significantly reduces potency, while the elongated chain (Py-iso-2) slightly improves it, indicating a defined spatial requirement for the amine relative to the pyridine core. nih.gov

Chirality: The introduction of a chiral center reveals a strong stereochemical preference, with the (R)-enantiomer (Chir-1a) being significantly more potent than both the parent compound and the (S)-enantiomer (Chir-1b). This is a strong indicator of a specific, three-dimensional binding pocket in the biological target.

Amine Functionality: The primary amine appears to be crucial. Small alkylation (Amine-1) is tolerated but not beneficial, while acylation (Amine-2), which removes the basicity of the nitrogen, abolishes activity. This suggests that the positive charge of the protonated amine is critical for a key electrostatic interaction, such as a salt bridge. frontiersin.org

These SAR insights provide a roadmap for the rational design of next-generation analogs with potentially improved potency and selectivity.

Biological Activity and Molecular Interactions of 3 3 Methylpyridin 4 Yl Propan 1 Amine in Vitro and Preclinical Focus

Receptor Binding and Ligand Affinity Profiling of 3-(3-Methylpyridin-4-yl)propan-1-amine

Currently, there is a lack of specific, publicly available scientific literature detailing the comprehensive receptor binding and ligand affinity profile of this compound. While research exists on the broader class of pyridine (B92270) derivatives, direct experimental data for this specific compound is not readily found in published studies.

Assays for G-Protein Coupled Receptors (GPCRs)

No specific data from G-protein coupled receptor (GPCR) binding or functional assays for this compound have been identified in a review of scientific literature. Therefore, its affinity and activity at this large and diverse family of receptors remain uncharacterized.

Ion Channel Interactions

Detailed studies on the direct interaction of this compound with various ion channels are not available in the public domain. Research on structurally related compounds, such as certain aminopyridine derivatives, has shown activity as potassium channel blockers; however, this cannot be directly extrapolated to this compound without specific experimental validation.

Enzyme Modulation and Inhibition Studies of this compound

A thorough search of scientific databases did not yield any specific studies on the modulatory or inhibitory effects of this compound on key enzyme classes.

Kinase Inhibition Assays

There is no publicly available data from kinase inhibition assays for this compound. Its potential to act as a kinase inhibitor has not been reported in the scientific literature.

Protease Activity Modulation

Information regarding the ability of this compound to modulate the activity of proteases is not available in published research.

Cellular Assays and Molecular Mechanism of Action (In Vitro)

No specific in vitro cellular assay results or studies elucidating the molecular mechanism of action for this compound have been found in the public scientific literature. Consequently, its cellular effects and the underlying molecular pathways remain to be investigated.

Cell Line Proliferation and Viability Studies (Non-Clinical)

There are no available scientific studies that have specifically investigated the effects of this compound on the proliferation and viability of cell lines. Consequently, there is no data to report on its potential cytotoxic or cytostatic effects, nor any information regarding its activity spectrum across different cell types.

Apoptosis and Necrosis Pathway Investigations

In the absence of cell viability data, there have been no subsequent investigations into the mechanisms of cell death that might be induced by this compound. Research into its potential to trigger apoptotic or necrotic pathways, including studies on caspase activation, DNA fragmentation, or membrane integrity loss, has not been published.

Gene Expression and Protein Level Analysis

No studies have been published detailing the analysis of gene expression or protein level changes in response to treatment with this compound. As such, there is no information on its potential molecular targets or the signaling pathways it might modulate.

Interaction with Nucleic Acids and Lipids (In Vitro)

There is a lack of in vitro studies examining the direct interaction of this compound with nucleic acids (such as DNA or RNA) or with lipids and lipid bilayers. Therefore, its capacity for intercalation, groove binding, or membrane disruption is unknown.

Preclinical Pharmacological Studies on this compound (Non-Human Model Systems)

In Vitro ADME Properties (Absorption, Distribution, Metabolism, Excretion)

Specific experimental data on the in vitro ADME properties of this compound are not available in the peer-reviewed literature. Key parameters such as its permeability, metabolic stability in liver microsomes, and plasma protein binding have not been reported. While predictive models can estimate such properties, experimentally derived data is currently absent.

Table 1: Summary of In Vitro ADME Data for this compound

| ADME Parameter | Result |

|---|---|

| Absorption | |

| Caco-2 Permeability | Data Not Available |

| Distribution | |

| Plasma Protein Binding | Data Not Available |

| Metabolism | |

| Liver Microsomal Stability | Data Not Available |

| Excretion |

Enzyme Induction/Inhibition in Non-Human Systems

There are no published studies on the potential of this compound to induce or inhibit key metabolic enzymes, such as the cytochrome P450 family, in any non-human system.

Table 2: Summary of Enzyme Induction/Inhibition Data for this compound

| Enzyme Family | Specific Isozyme | Induction Potential | Inhibition Potential (IC₅₀) |

|---|---|---|---|

| Cytochrome P450 | CYP1A2 | Data Not Available | Data Not Available |

| Cytochrome P450 | CYP2C9 | Data Not Available | Data Not Available |

| Cytochrome P450 | CYP2C19 | Data Not Available | Data Not Available |

| Cytochrome P450 | CYP2D6 | Data Not Available | Data Not Available |

Target Engagement Studies in Cell-Based Systems

Comprehensive searches of available scientific literature and bioactivity databases did not yield specific studies detailing the direct target engagement of this compound within cell-based systems. Consequently, there is no publicly available data from assays such as cellular thermal shift assays (CETSA), reporter gene assays, or direct binding assays in cellular contexts to definitively confirm the interaction of this specific compound with its putative biological targets within an intact cell environment. Further research is required to elucidate these interactions and establish a cellular mechanism of action.

3 3 Methylpyridin 4 Yl Propan 1 Amine As a Synthetic Intermediate

Role in the Synthesis of Complex Heterocyclic Compounds

The strategic placement of a nucleophilic aminopropyl side chain on the 3-methylpyridine (B133936) ring makes 3-(3-Methylpyridin-4-yl)propan-1-amine a key component in the synthesis of a variety of complex heterocyclic structures. Its bifunctional nature allows for its incorporation into larger molecules through reactions involving either the primary amine or the pyridine (B92270) ring, and often both in sequential or one-pot procedures.

While specific, publicly documented examples of the direct use of this compound in the synthesis of fused ring systems are not extensively reported in readily accessible literature, its structural motifs are present in a number of patented chemical entities. The general strategy for employing such a compound involves the initial reaction of the primary amine with a suitable electrophile, followed by an intramolecular cyclization reaction.

For instance, the primary amine can be acylated or condensed with a carbonyl compound to introduce a new fragment. Subsequent manipulation of this new functionality, often under acidic or basic conditions, can induce cyclization onto the pyridine ring or the newly introduced moiety, leading to the formation of bicyclic or polycyclic systems. The methyl group on the pyridine ring can also influence the regioselectivity of these cyclization reactions.

A hypothetical reaction pathway could involve the reaction of this compound with a β-ketoester. The resulting enamine or amide could then undergo an intramolecular cyclization, such as a Gould-Jacobs reaction, to form a fused pyridopyrimidine ring system. The specific reaction conditions would be crucial in directing the outcome of such a transformation.

The 3-methylpyridine and propylamine (B44156) moieties are both recognized pharmacophores, and their combination in this compound makes it an attractive starting material for the synthesis of molecules with potential biological activity. Although detailed research on its direct application is limited, the structural components are found in various classes of bioactive molecules.

The synthesis of kinase inhibitors, for example, often involves the construction of heterocyclic scaffolds that can interact with the ATP-binding site of the enzyme. The pyridine ring of this compound can serve as a core scaffold, while the aminopropyl side chain provides a handle for the introduction of various substituents to modulate potency and selectivity.

Below is a table of representative bioactive scaffolds that incorporate a substituted pyridine ring, illustrating the potential for this compound to serve as a precursor in their synthesis.

| Bioactive Scaffold | Potential Synthetic Application of the Intermediate |

| Pyridopyrimidines | The primary amine can react with a pyrimidine (B1678525) precursor, followed by cyclization to form the fused ring system. |

| Pyrrolopyridines | The aminopropyl chain can be modified to include a carbonyl group, which can then undergo intramolecular condensation to form a pyrrole (B145914) ring fused to the pyridine. |

| Piperidine-fused pyridines | Reductive amination of a suitable diketone with the primary amine could lead to the formation of a fused piperidine (B6355638) ring. |

Applications in Medicinal Chemistry Synthesis (Intermediate Role, not Final Product Efficacy)

In the context of medicinal chemistry, this compound is primarily valuable as a linker or a scaffold to which other pharmacophoric groups can be attached. Its role is to correctly position these groups in three-dimensional space to optimize interactions with a biological target.

For example, in the development of antagonists for a particular receptor, the pyridine nitrogen might serve as a hydrogen bond acceptor, while the aminopropyl chain allows for the attachment of a larger hydrophobic group that can occupy a specific binding pocket. The synthesis would involve the coupling of the amine with a carboxylic acid or an alkyl halide bearing the desired hydrophobic moiety.

The following table outlines potential synthetic transformations where this compound could be utilized as an intermediate in a medicinal chemistry program.

| Reaction Type | Reagent | Resulting Functionality |

| Amide Coupling | Carboxylic Acid (R-COOH) | Amide (R-CONH-(CH₂)₃-Py) |

| Reductive Amination | Aldehyde or Ketone (RCHO or RCOR') | Secondary or Tertiary Amine (RCH₂NH-(CH₂)₃-Py or RR'CHNH-(CH₂)₃-Py) |

| N-Alkylation | Alkyl Halide (R-X) | Secondary Amine (R-NH-(CH₂)₃-Py) |

| Sulfonamide Formation | Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide (R-SO₂NH-(CH₂)₃-Py) |

Chemo-selectivity Considerations in Multi-Step Syntheses Using this compound

The presence of two distinct nucleophilic centers, the primary amine and the pyridine nitrogen, necessitates careful consideration of chemo-selectivity in multi-step syntheses. The primary amine is generally more nucleophilic and less sterically hindered than the pyridine nitrogen, making it the more reactive site in many reactions.

However, under certain conditions, the pyridine nitrogen can also react. For instance, in the presence of strong alkylating agents or under acidic conditions where the primary amine is protonated and thus deactivated, reaction at the pyridine nitrogen to form a pyridinium (B92312) salt can occur.

To ensure selective reaction at the primary amine, it is often necessary to employ protecting group strategies. For example, the amine can be protected as a carbamate (B1207046) (e.g., Boc or Cbz) to allow for transformations on the pyridine ring. Conversely, if reactions on the pyridine ring are desired without affecting the amine, the amine can be temporarily protected.

The choice of reagents and reaction conditions is paramount in controlling the chemo-selectivity. For example, using a bulky acylating agent might favor reaction at the less hindered primary amine. Similarly, the use of a base can deprotonate the primary amine, enhancing its nucleophilicity and promoting selective reaction at that site.

Advanced Analytical Characterization Techniques for 3 3 Methylpyridin 4 Yl Propan 1 Amine and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy. Unlike nominal mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to several decimal places, which allows for the calculation of a unique elemental formula. chemrxiv.org This technique is fundamental in confirming the identity of newly synthesized compounds like 3-(3-Methylpyridin-4-yl)propan-1-amine.

For the target compound, with a molecular formula of C₉H₁₄N₂, the expected monoisotopic mass is 150.11569 Da. uni.lu In a typical HRMS experiment, the compound is ionized, commonly using electrospray ionization (ESI), and the resulting ion (e.g., the protonated molecule [M+H]⁺) is analyzed. The measured m/z of this ion would be compared against the calculated exact mass. A low mass error, typically below 5 parts per million (ppm), provides strong evidence for the proposed elemental formula. nih.govresearchgate.net

The use of different ionization techniques and mass analyzers, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, can provide complementary information. chemrxiv.org The high resolving power of these instruments helps to distinguish the target compound from other potential impurities or isomers with the same nominal mass. nih.gov

Table 1: Predicted HRMS Data for this compound

| Adduct Ion | Molecular Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₉H₁₅N₂⁺ | 151.12297 |

| [M+Na]⁺ | C₉H₁₄N₂Na⁺ | 173.10491 |

| [M+K]⁺ | C₉H₁₄N₂K⁺ | 189.07885 |

Data is predictive and illustrates expected values for HRMS analysis. uni.lu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed molecular structure of organic compounds in solution. It provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon-13) NMR, provides foundational structural information. researchgate.net For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons on the pyridine (B92270) ring, the methyl group protons, and the protons of the propyl amine chain. docbrown.info The integration of these signals corresponds to the number of protons in each environment, while the splitting patterns (multiplicity) reveal adjacent proton-proton couplings. docbrown.info The ¹³C NMR spectrum would similarly show unique signals for each carbon atom in the molecule. nih.gov

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular framework by establishing correlations between different nuclei. ipb.pt

COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-coupled to each other, typically on adjacent carbon atoms. It would be used to map the connectivity within the propyl chain and to correlate the pyridine ring protons. ipb.pt

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with the carbon atoms they are directly attached to. It allows for the unambiguous assignment of each carbon signal based on its attached proton's chemical shift.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals longer-range correlations between protons and carbons (typically over 2-3 bonds). It is vital for connecting the different fragments of the molecule, such as linking the propyl chain to the C4 position of the pyridine ring and the methyl group to the C3 position.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| Pyridine-H2 | ~8.4 | ~150 | C3, C4, C6 |

| Pyridine-H5 | ~7.2 | ~125 | C3, C4, C6 |

| Pyridine-H6 | ~8.4 | ~147 | C2, C4, C5 |

| CH₃ | ~2.3 | ~18 | C2, C3, C4 |

| Propyl-α-CH₂ | ~2.8 | ~45 | C4 (Pyridine), Propyl-β |

| Propyl-β-CH₂ | ~1.8 | ~30 | Propyl-α, Propyl-γ |

| Propyl-γ-CH₂ | ~2.7 | ~40 | Propyl-β |

| NH₂ | Variable | - | Propyl-γ |

Values are estimates based on typical shifts for 3-picoline, propylamine (B44156), and substituted pyridines. docbrown.infochemicalbook.com